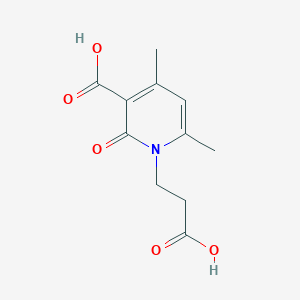
1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.
The compound is classified under dihydropyridine derivatives, characterized by the following molecular formula and structure:
- Molecular Formula : C₉H₉N₁O₄
- Molecular Weight : 195.17 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthesis pathways often include condensation reactions and cyclization steps that yield the desired dihydropyridine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including the target compound. For instance, a study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines such as:
| Cell Line | Inhibition Percentage |
|---|---|
| U251 (glioblastoma) | >50% |
| PC-3 (prostate cancer) | >50% |
| K-562 (leukemia) | >50% |
| HCT-15 (colorectal cancer) | >50% |
| MCF-7 (breast cancer) | >50% |
These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells through mechanisms involving interaction with specific proteins related to cell cycle regulation and apoptosis pathways .
The proposed mechanism for the anticancer activity includes:
- Inhibition of PARP-1 : Docking studies indicate that the compound interacts with PARP-1 protein, which is crucial in DNA repair processes. This interaction can lead to enhanced cytotoxicity in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dihydropyridine derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in tumor cells .
Antimicrobial Properties
Preliminary investigations have indicated antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under exploration.
Anti-inflammatory Effects
There are indications that dihydropyridine derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Further research is needed to elucidate these effects and their underlying mechanisms.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antitumor Activity : A derivative of dihydropyridine was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- In Vivo Studies : Animal models treated with dihydropyridine derivatives exhibited reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications in oncology.
特性
IUPAC Name |
1-(2-carboxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-5-7(2)12(4-3-8(13)14)10(15)9(6)11(16)17/h5H,3-4H2,1-2H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNVZJYOWQSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















